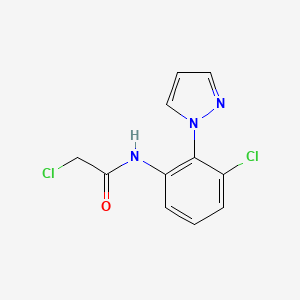![molecular formula C14H17NO4 B7575130 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Wirkmechanismus
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
The increased levels of GABA in the brain resulting from 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid administration can have a variety of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its actions are essential for the regulation of neuronal excitability. By enhancing inhibitory neurotransmission, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid may help to reduce seizures, anxiety, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA transaminase, which means that it does not affect other enzymes or neurotransmitter systems. It also has a long half-life, which allows for sustained inhibition of GABA transaminase. However, 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid is not without limitations. It is relatively expensive compared to other GABAergic drugs, and its effects may be influenced by factors such as age, sex, and genetic variability.
Zukünftige Richtungen
There are several potential future directions for research on 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. Another area of focus is the investigation of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid, as well as its potential interactions with other drugs.
Synthesemethoden
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride, followed by the addition of 3-chloropropionic acid and subsequent purification steps. The synthesis of 3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has been optimized to yield high purity and high yield, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models, suggesting that it may be useful in the treatment of epilepsy, anxiety disorders, and chronic pain.
Eigenschaften
IUPAC Name |
3-[cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-6-2-10(3-7-12)14(18)15(11-4-5-11)9-8-13(16)17/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSRCGIOVCBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)

![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)

![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)


![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)